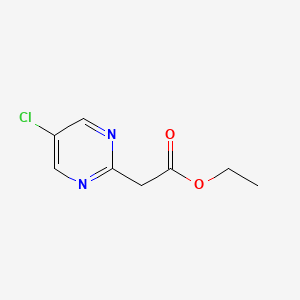

Ethyl 2-(5-chloropyrimidin-2-YL)acetate

Description

Properties

IUPAC Name |

ethyl 2-(5-chloropyrimidin-2-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)3-7-10-4-6(9)5-11-7/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMSVOIIWFCXQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=C(C=N1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(5-chloropyrimidin-2-yl)acetate can be synthesized through several methods. One common synthetic route involves the reaction of 5-chloropyrimidine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize automated systems to control reaction conditions, ensuring consistent product quality and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-chloropyrimidin-2-yl)acetate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Scientific Research Applications

Ethyl 2-(5-chloropyrimidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(5-chloropyrimidin-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. For example, it may bind to the active site of an enzyme, blocking its activity and preventing the catalysis of a specific reaction . The pathways involved in these interactions are often complex and require detailed study to fully understand .

Comparison with Similar Compounds

Structural and Electronic Effects

- Functional Group Variations: Amino vs. Chlorine: Substituting Cl with NH₂ (Ethyl 2-(5-amino-2-pyrimidyl)acetate) increases nucleophilicity, enabling participation in condensation reactions (e.g., hydrazide formation) .

Physicochemical Properties

- Molecular Weight and Polarity: Chlorine and methylthio groups increase molecular weight and lipophilicity (LogP), whereas hydroxyl and amino groups enhance water solubility .

- Thermal Stability : Pyrimidine esters with electron-withdrawing groups (e.g., Cl) exhibit higher thermal stability, advantageous for high-temperature reactions .

Q & A

Q. What purification strategies are effective for isolating high-purity this compound?

- Methodological Answer : After synthesis, crude products often contain unreacted starting materials or byproducts. Recrystallization from ethanol/water mixtures improves purity . For challenging separations, preparative HPLC (C18 column, acetonitrile/water mobile phase) achieves >98% purity. Purity validation via GC-MS or HPLC-UV (λ = 254 nm) is critical .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software, and what challenges arise?

- Methodological Answer : Single-crystal X-ray diffraction data can be processed with SHELXT for structure solution (space group determination, initial model) and SHELXL for refinement. Challenges include handling disorder in the ethyl group or chlorine positional variability. Anisotropic refinement of non-H atoms and riding models for H atoms are standard . For twinned crystals, SHELXL’s TWIN command resolves overlapping reflections .

Q. How do computational methods (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron-density distribution, identifying electrophilic sites (e.g., C-2 on pyrimidine). Fukui indices predict susceptibility to nucleophilic attack, guiding derivatization strategies. Solvent effects (PCM model) refine activation energy estimates .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ¹H NMR splitting patterns)?

- Methodological Answer : Contradictions may arise from rotameric equilibria in the ester group or solvent-induced shifts. Variable-temperature NMR (25–60°C) can coalesce split peaks, confirming dynamic processes. 2D NMR (COSY, HSQC) assigns coupling networks and distinguishes diastereotopic protons .

Q. What strategies validate the biological activity of this compound in enzyme inhibition assays?

- Methodological Answer : Target-specific assays (e.g., kinase inhibition) require purity validation (HPLC) and solubility optimization (DMSO stock solutions). Dose-response curves (IC₅₀ determination) and negative controls (e.g., unsubstituted pyrimidine analogs) isolate compound-specific effects. Molecular docking (AutoDock Vina) predicts binding modes to active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.